Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate
Description
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a malonate derivative featuring a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position. This compound is part of a broader class of diethyl aminomethylenemalonates, which are widely used as intermediates in synthesizing heterocycles such as quinolones and indoles .
Properties
IUPAC Name |
diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDCBPRKLRIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves the reaction of diethyl malonate with 4-(tert-butyl)-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the aminothiazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield a chain-extended carboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Scientific Research Applications
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The thiazole ring in the compound may also interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The substituent on the amino group significantly affects the compound’s electronic profile and applications:
- Thiazole vs. Chlorophenyl analogs, in contrast, exhibit electron-withdrawing effects that stabilize intermediates in cyclization reactions .
- Triazole vs. Thiazole : Triazole derivatives (e.g., ) may engage in hydrogen bonding more readily than thiazoles, influencing their interactions in catalytic or biological systems.
Physical Properties
Melting points and yields vary with substituent bulk and polarity:
Biological Activity
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate (CAS No. 79932-34-6) is a compound of significant interest due to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of 326.41 g/mol. This compound belongs to a class of thiazole derivatives, which are known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.41 g/mol |
| Boiling Point | 389.7 ± 52.0 °C (Predicted) |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.68 ± 0.10 (Predicted) |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazole derivatives, including this compound. Thiazoles are known to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth.
Case Study: Antibacterial Screening
In a study evaluating various thiazole derivatives, this compound was tested against standard bacterial strains. The results indicated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.
Cytotoxicity and Selectivity
The cytotoxicity of this compound has been evaluated in several cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 10 |
| A549 (Lung cancer) | 20 |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Interaction: It could interact with specific cellular receptors, modulating signaling pathways that lead to cell death in cancerous cells.
- Oxidative Stress Induction: The presence of sulfur in the thiazole ring may contribute to oxidative stress in microbial cells or cancer cells, leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
